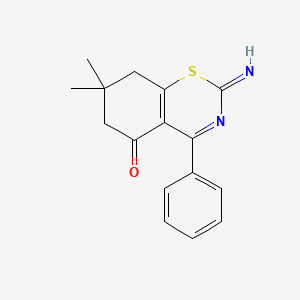

2-imino-7,7-dimethyl-4-phenyl-2,6,7,8-tetrahydro-5H-1,3-benzothiazin-5-one

描述

属性

IUPAC Name |

2-imino-7,7-dimethyl-4-phenyl-6,8-dihydro-1,3-benzothiazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-16(2)8-11(19)13-12(9-16)20-15(17)18-14(13)10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNBOBIQEFKCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NC(=N)S2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140996 | |

| Record name | 5H-1,3-Benzothiazin-5-one, 2,6,7,8-tetrahydro-2-imino-7,7-dimethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374509-65-5 | |

| Record name | 5H-1,3-Benzothiazin-5-one, 2,6,7,8-tetrahydro-2-imino-7,7-dimethyl-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-1,3-Benzothiazin-5-one, 2,6,7,8-tetrahydro-2-imino-7,7-dimethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Imino-7,7-dimethyl-4-phenyl-2,6,7,8-tetrahydro-5H-1,3-benzothiazin-5-one (commonly referred to as "compound 1") is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of compound 1 can be summarized as follows:

- Molecular Formula : C16H16N2OS

- Molecular Weight : 284.37 g/mol

- Chemical Structure : The compound features a benzothiazine core with an imino group and a phenyl substituent.

Biological Activity Overview

Research has indicated that compound 1 exhibits a range of biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory effects. Below is a detailed examination of these activities.

Antimicrobial Activity

Studies have demonstrated that compound 1 possesses significant antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro assays have shown that compound 1 exhibits cytotoxic effects on several cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Line (MCF-7)

A study evaluated the effects of varying concentrations of compound 1 on MCF-7 cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The results indicate a dose-dependent decrease in cell viability, suggesting potent anticancer activity.

Anti-inflammatory Activity

Compound 1 has also been investigated for its anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of compound 1 can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory pathways.

- Modulation of Gene Expression : Compound 1 alters the expression levels of genes associated with apoptosis and cell cycle regulation.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compound 1, revealing that modifications to the phenyl group significantly affect its biological efficacy. For example, substituents on the phenyl ring can enhance or diminish antimicrobial potency.

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds related to benzothiazinones exhibit significant antimicrobial properties. The structure of 2-imino-7,7-dimethyl-4-phenyl-benzothiazinone suggests it may have similar effects. Studies have shown that derivatives of benzothiazinones can inhibit the growth of various bacteria, including strains resistant to conventional antibiotics .

1.2 Anticancer Properties

The compound's ability to interact with biological targets makes it a candidate for anticancer research. Investigations into its mechanism of action are ongoing, focusing on its potential to induce apoptosis in cancer cells. Some studies suggest that modifications to the benzothiazine core can enhance its cytotoxicity against specific cancer cell lines .

Organic Synthesis

2.1 Building Block for Synthesis

Due to its unique chemical structure, 2-imino-7,7-dimethyl-4-phenyl-benzothiazinone serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

2.2 Reaction Pathways

The compound can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. Its reactivity under different conditions allows chemists to explore new synthetic pathways that could lead to novel compounds with desirable properties .

Material Science

3.1 Polymer Chemistry

Recent studies have explored the incorporation of benzothiazine derivatives into polymer matrices to enhance material properties. The addition of 2-imino-7,7-dimethyl-4-phenyl-benzothiazinone may improve thermal stability and mechanical strength of polymers, making them suitable for advanced applications in coatings and composites .

3.2 Nanomaterials

There is growing interest in using this compound as a precursor for nanomaterials. Its ability to form stable complexes with metal ions opens avenues for creating nanostructures with tailored functionalities for use in sensors and catalysis .

Case Studies

准备方法

Starting Materials and Initial Condensation

A common starting point is the condensation of substituted benzaldehydes with amines (e.g., allylamine or thiourea) to form imines or related intermediates. For example, bromobenzaldehydes have been condensed with allylamine, followed by N-acylation with acid chlorides to yield key intermediates (PMC4175438).

Formation of Benzothiazine Core via Cyclization

The benzothiazine ring system is often constructed through intramolecular cyclization involving thiourea or related sulfur-containing nucleophiles. Ketene S,S-dithioacetals, prepared from dimedone and carbon disulfide, serve as pivotal intermediates due to their polarized double bonds facilitating Michael addition and subsequent cyclization (PMC7827293).

In a typical procedure, ketene S,S-dithioacetals react with thiourea in the presence of potassium bicarbonate catalyst under reflux in DMF to form intermediate thiazine derivatives. These intermediates then undergo Michael addition with compounds like ethyl cyanoacetate or malononitrile, followed by intramolecular nucleophilic acyl substitution, yielding fused benzothiazine derivatives with high regioselectivity and yields.

Introduction of the Imino Group

The 2-imino functionality is introduced by condensation or substitution reactions involving amidines, hydrazine derivatives, or related nitrogen nucleophiles. For instance, reaction of hydrazine hydrate with ethyl esters of substituted benzothiophenes leads to imino-substituted benzothiazine derivatives, as evidenced by crystallographic studies (PMC3414924).

Phenyl Substitution and Ring Saturation

The 4-phenyl substituent is typically introduced via the choice of starting benzaldehyde or by post-cyclization functionalization using phenyl-containing reagents. The tetrahydro nature of the ring (positions 2,6,7,8) is controlled by reaction conditions that favor partial saturation, often achieved by selective hydrogenation or by using saturated precursors.

Representative Synthetic Scheme and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Condensation | Bromobenzaldehyde + Allylamine | Imine intermediate |

| 2 | N-Acylation | 4-Pentenoyl chloride, TMSOTf catalyst | Acylated imine |

| 3 | Cycloaddition | N-Methylhydroxylamine (forming nitrones) | Isoxazolidine cycloadducts |

| 4 | Michael addition + cyclization | Ketene S,S-dithioacetal + Thiourea, K2HCO3, DMF reflux | Thiazoloquinazoline intermediates |

| 5 | Imino group introduction | Hydrazine hydrate, room temperature | 2-Imino benzothiazine derivatives |

Note: The above scheme is adapted from multicomponent assembly processes and Michael addition-cyclization sequences reported in literature.

Research Findings and Yields

- The use of acid chlorides as activators in N-acylation steps is more effective than chloroformates, leading to higher yields and cleaner products.

- Ketene S,S-dithioacetals exhibit excellent reactivity with thiourea, enabling efficient formation of benzothiazine cores with yields often exceeding 80% under reflux conditions.

- Hydrazine hydrate-mediated transformations yield 2-imino derivatives with yields around 79%, demonstrating the mildness and efficiency of this method.

- The stereochemistry and purity of intermediates and final products have been confirmed by X-ray crystallography, NMR, and IR spectroscopy, ensuring structural integrity.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Multicomponent assembly (MCAP) | Bromobenzaldehydes + Allylamine | Acid chlorides, TMSOTf, vinyl TBS ether | 75-85 | Effective for polycyclic dihydroquinazolinones |

| Michael addition + cyclization | Ketene S,S-dithioacetal + Thiourea | K2HCO3 catalyst, DMF, reflux | 80-90 | High regioselectivity, robust heterocycle formation |

| Hydrazine hydrate reaction | Ethyl esters of benzothiophenes | Hydrazine hydrate, room temp | ~79 | Mild conditions, suitable for imino introduction |

常见问题

Q. What are the standard synthetic routes for 1,3-benzothiazin-4-one derivatives, and how can they be adapted for 2-imino-7,7-dimethyl-4-phenyl derivatives?

The synthesis of 1,3-benzothiazin-4-one derivatives often involves cyclocondensation reactions between polyfluorobenzoyl chlorides and thioamides under mild conditions . For 2-imino-substituted variants, modifications may include introducing imino groups via condensation with hydrazine derivatives or using pre-functionalized thioamide precursors. Key steps include optimizing reaction time, temperature (typically 80–120°C), and solvent systems (e.g., DMF or THF). Structural confirmation requires UV-Vis, FT-IR, and H/C-NMR to validate the imino group and fused ring system .

Q. Which spectroscopic techniques are critical for characterizing 2-imino-1,3-benzothiazin-5-one derivatives, and what spectral markers should researchers prioritize?

Essential techniques include:

- H NMR : Look for imino proton signals at δ 8.5–10.5 ppm and methyl groups (δ 1.2–1.5 ppm for geminal dimethyl) .

- FT-IR : Confirm the presence of C=N (1600–1650 cm) and C=O (1680–1720 cm) stretches .

- Elemental analysis : Verify purity and stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .

Q. How can researchers troubleshoot low yields in the synthesis of 2-imino-1,3-benzothiazinones?

Common issues include incomplete cyclization or side reactions. Solutions:

- Use acid catalysis (e.g., glacial acetic acid) to enhance cyclization efficiency .

- Purify intermediates (e.g., via column chromatography) before final cyclization .

- Adjust stoichiometry of thioamide precursors to avoid excess unreacted starting material .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data for 1,3-benzothiazinone derivatives?

Discrepancies in NMR or IR data may arise from tautomerism or conformational flexibility. Density Functional Theory (DFT) calculations can predict optimized geometries and simulate spectra for comparison with experimental data. For example, imino-enamine tautomerism in 2-imino derivatives can be modeled to identify dominant tautomers under specific conditions .

Q. What strategies improve regioselectivity in the synthesis of polysubstituted 1,3-benzothiazinones?

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro or chloro) to steer cyclization .

- Microwave-assisted synthesis : Enhances regioselectivity by reducing side reactions through controlled heating .

- Catalytic systems : Use Lewis acids (e.g., ZnCl) to stabilize transition states in cyclocondensation .

Q. How can researchers evaluate the biological activity of 2-imino-1,3-benzothiazin-5-one derivatives, and what assays are most informative?

- Antimicrobial screening : Perform MIC assays using serial dilutions against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- Molecular docking : Predict binding affinity to targets like DNA gyrase or mycobacterial enzymes .

Q. What are the limitations of current synthetic methods for 1,3-benzothiazinones, and how can they be addressed?

- Low solubility : Modify substituents (e.g., introduce hydrophilic groups like hydroxyl or amino) .

- Scalability issues : Transition from batch to flow chemistry for multi-step reactions .

- Byproduct formation : Use scavenger resins or tandem purification techniques .

Data Analysis and Interpretation

Q. How should researchers reconcile conflicting biological activity data across structurally similar 1,3-benzothiazinones?

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., phenyl vs. pyridyl) and correlate with activity trends .

- Statistical validation : Apply ANOVA or principal component analysis (PCA) to identify outliers or confounding variables .

Q. What experimental controls are essential when studying the stability of 2-imino-1,3-benzothiazin-5-one derivatives in solution?

- Degradation kinetics : Monitor solutions (e.g., DMSO or PBS) via HPLC at timed intervals (0, 24, 48 hrs).

- Light/oxygen sensitivity : Use amber vials and inert atmospheres (N or Ar) to prevent photolysis/oxidation .

Methodological Resources

- Spectral databases : Leverage SDBS or NIST Chemistry WebBook for reference spectra .

- Synthetic protocols : Adapt modular routes from peer-reviewed studies (e.g., cyclocondensation in Molecules ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。